potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
potassium;(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBARLXWYVZQKG-JEDNCBNOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCC1C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1CCC[C@H]1C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Hydrogenation Steps
The synthesis begins with the preparation of pyrrolidine-2-carboxylic acid derivatives. Hydrolysis is often performed using alkali bases like lithium hydroxide or sodium hydroxide. For chiral compounds, catalytic hydrogenation is crucial to maintain stereochemistry, typically using chiral catalysts to achieve the desired cis isomer.
Carbamoylation Reaction
The introduction of the methylcarbamoyl group is achieved through a carbamoylation reaction. This involves reacting the pyrrolidine derivative with methyl isocyanate in the presence of a base to facilitate the reaction.
Formation of Potassium Salt
The final step involves converting the carboxylic acid group into its potassium salt. This is typically done by reacting the acid with potassium hydroxide or another potassium base.
Research Findings and Data
| Step | Reaction Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | LiOH, H2O, THF, 25°C | 100% | High |
| Hydrogenation | Chiral catalyst, H2, mild conditions | Variable | High |
| Carbamoylation | Methyl isocyanate, base, solvent | Variable | High |
| Potassium Salt Formation | KOH, solvent | High | High |
Note : The yields and purities can vary based on specific conditions and starting materials.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate serves as a chiral auxiliary in asymmetric synthesis. Its unique structure allows it to facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals.
Key Reactions:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Reduction can convert the carbamate group to an amine.
- Substitution: Participates in nucleophilic substitution reactions, enhancing its utility in synthetic pathways .
Biology
In biological research, this compound is investigated for its potential role as an enzyme inhibitor and a building block for biologically active molecules. Its chiral nature allows it to interact specifically with biological targets, potentially modulating enzyme activity or receptor binding.
Biological Applications:
- Studied for anti-inflammatory properties.
- Investigated for anticancer effects.
- Explored as a potential therapeutic agent in various disease models .
Medicine
The compound has shown promise in medicinal chemistry as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.
Therapeutic Potential:
- Development of new anti-cancer agents.
- Exploration as an anti-inflammatory drug.
- Investigated for neuroprotective effects .
Case Studies and Research Findings
- Asymmetric Synthesis : A study demonstrated the use of this compound as a chiral auxiliary in synthesizing complex pharmaceutical compounds with high enantiomeric purity .
- Biological Activity Assessment : Research indicated that this compound exhibited significant enzyme inhibition properties, suggesting its role as a potential therapeutic agent against specific diseases .
- Industrial Applications : The compound has been utilized in the synthesis of fine chemicals and pharmaceuticals, showcasing its relevance in industrial chemistry .
Mechanism of Action
The mechanism of action of potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Stereochemical Variants
- Potassium (2R)-1-(Methylcarbamoyl)pyrrolidine-2-carboxylate (CAS 1394051-24-1) :
The (2R)-enantiomer is a stereoisomer of the target compound. Differences in spatial arrangement may alter binding affinities in chiral environments (e.g., enzyme active sites) and pharmacokinetic properties. Such enantiomers often exhibit distinct biological activities .
Substituent Modifications
Carbamoyl Group Variations
- Reported as a yellow oil with 12% yield, contrasting with the potassium salt’s likely higher aqueous solubility .
- Methyl (2S)-1-(1-(n-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate :
The n-butylcarbamoyl group introduces longer alkyl chains, further increasing hydrophobicity. This compound was synthesized in 25% yield, suggesting that substituent size impacts synthetic efficiency .
Functional Group Additions
- Methyl (2S)-1-(4-{4-[(2S)-2-Aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate (13c): Incorporation of a sulfonyl group and aminoamide side chain enhances hydrogen-bonding capacity, which may improve target binding (e.g., as seen in histone deacetylase inhibitors). This compound exhibited antiproliferative activity in vitro, highlighting the role of functional groups in bioactivity .
Ring Size and Hybrid Structures
- Piperidine vs. Pyrrolidine Derivatives :
Piperidine analogs (e.g., Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate) exhibit larger ring sizes, which can affect conformational flexibility and interaction with biological targets. Piperidine derivatives in showed moderate yields (41–54%) and distinct melting points (79–153°C), suggesting structural rigidity differences compared to pyrrolidines .
Counterion and Salt Forms
- Potassium (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylate :
Substitution of methylcarbamoyl with methoxy and methyl groups alters electronic properties. The potassium salt form enhances water solubility, critical for pharmaceutical formulations, whereas methyl esters (e.g., compounds in –5) are typically more lipophilic .
Physical Properties
*Predicted higher solubility in water due to ionic character.
Biological Activity
Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of pyrrolidine derivatives with methyl carbamate. The reaction conditions typically include the use of specific activating agents to facilitate the formation of the desired compound.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown potent effects against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance antibacterial efficacy.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Activity Against | MIC (µg/mL) | Notes |
|---|---|---|---|
| Lenapenem | Gram-positive bacteria | < 1 | Development candidate |
| Compound 32a | Gram-negative bacteria | 4 | Maintained potency with modification |
| Compound 34b | Multidrug-resistant strains | 8 | Selective against p38 MAPK |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity on A549 Cells
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 6 | 15 | Apoptosis induction |
| Compound 7 | 25 | Cell cycle arrest |
| Compound 15 | 10 | Inhibition of proliferation |
Study on ERK5 Inhibition
A study focused on the inhibition of the ERK5 pathway revealed that certain pyrrolidine derivatives, including those related to this compound, effectively inhibited ERK5 autophosphorylation in cellular assays. This inhibition was linked to reduced cell viability in cancer models .
Pharmacokinetics
In vivo pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution characteristics, with an oral bioavailability of approximately 42% in murine models. This suggests potential for therapeutic application .
Q & A
Q. Table 1: Comparative Yields in Carbamoylation Reactions
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| L-Proline methyl ester | Methyl isocyanate | THF | 12–25 | |
| tert-Butyl ester derivative | KOtBu/THF | THF | 41–93 |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals |
|---|---|
| NMR | δ 3.6–4.0 (pyrrolidine CH), δ 2.8–3.2 (N-CH) |
| IR | 1600 cm (COO), 1650 cm (CONH) |
| HRMS | [M+K]+ calculated for CHKNO: 262.03 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
